

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic Acid

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Compound of Interest

Compound Name: 1-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2649591

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1006493-85-1, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the carboxylic acid functional group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **1-isobutyl-1H-pyrazole-5-carboxylic acid**, its expected spectroscopic characteristics, a plausible synthetic route, and essential safety information.

Molecular Structure

The molecular structure of **1-isobutyl-1H-pyrazole-5-carboxylic acid** consists of a pyrazole ring substituted with an isobutyl group at the N1 position and a carboxylic acid group at the C5 position.

Caption: Molecular structure of **1-isobutyl-1H-pyrazole-5-carboxylic acid**.

Physicochemical Properties

While experimental data for **1-isobutyl-1H-pyrazole-5-carboxylic acid** is not readily available in the literature, its physicochemical properties can be reliably predicted using computational models such as those provided by ChemAxon and ACD/Labs. These predictions are crucial for assessing its drug-likeness, designing formulations, and predicting its behavior in biological systems.

Property	Predicted Value	Method/Source
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	-
Molecular Weight	168.19 g/mol	-
pKa (acidic)	3.5 - 4.5	ChemAxon Prediction
logP	1.5 - 2.0	ChemAxon Prediction
Aqueous Solubility	Moderately Soluble	Inferred from logP and pKa
Melting Point	120 - 140 °C	Estimation based on similar compounds
Boiling Point	> 300 °C (decomposes)	Estimation based on similar compounds

Expertise & Experience Insights: The predicted pKa suggests that the carboxylic acid is moderately acidic, which is typical for carboxylic acids attached to an aromatic ring system. This property is critical as it dictates the charge state of the molecule at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. The predicted logP value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

Spectroscopic Profile (Inferred)

Detailed experimental spectra for **1-isobutyl-1H-pyrazole-5-carboxylic acid** are not publicly available. However, based on the known spectral data of analogous pyrazole carboxylic acids, the following characteristic features can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group and the pyrazole ring protons.

- **Isobutyl Group:** A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen.
- **Pyrazole Ring:** Two doublets in the aromatic region corresponding to the protons at the C3 and C4 positions of the pyrazole ring. The coupling constant between these protons would be characteristic of adjacent protons on a five-membered aromatic ring.
- **Carboxylic Acid:** A broad singlet at a downfield chemical shift (typically >10 ppm) for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Carboxylic Carbonyl:** A signal in the downfield region, typically around 160-170 ppm.
- **Pyrazole Ring Carbons:** Signals for the three carbon atoms of the pyrazole ring in the aromatic region.
- **Isobutyl Carbons:** Distinct signals for the methylene, methine, and methyl carbons of the isobutyl group in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present.

- **O-H Stretch:** A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
- **C=O Stretch:** A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

- C-H Stretches: Absorptions in the 2850-3000 cm^{-1} region for the aliphatic C-H bonds of the isobutyl group.
- C=C and C=N Stretches: Absorptions in the 1400-1600 cm^{-1} region characteristic of the pyrazole ring.

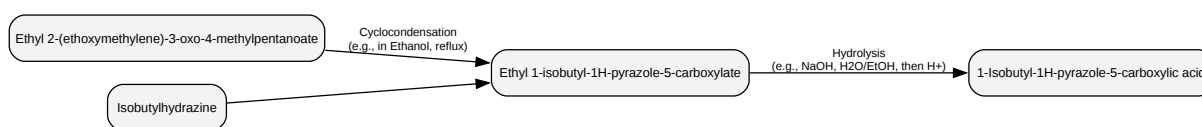
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M^+): A peak at $m/z = 168$, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group ($M-45$), and fragmentation of the isobutyl chain.

Synthesis Protocol

A regioselective synthesis of **1-isobutyl-1H-pyrazole-5-carboxylic acid** can be achieved through a multi-step process, adapted from established methods for the synthesis of 1,5-disubstituted pyrazoles. The key is the cyclocondensation reaction between a β -ketoester equivalent and isobutylhydrazine.



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Caption: A plausible synthetic workflow for **1-isobutyl-1H-pyrazole-5-carboxylic acid**.

Step-by-Step Methodology

- Preparation of the β -ketoester equivalent: The synthesis begins with the reaction of ethyl 3-oxo-4-methylpentanoate with triethyl orthoformate in the presence of an acid catalyst to form

ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate. This step introduces the necessary functional group for the subsequent cyclization.

- **Cyclocondensation:** The resulting enol ether is then reacted with isobutylhydrazine in a suitable solvent such as ethanol. The reaction is typically carried out at reflux temperature. This cyclocondensation reaction is generally regioselective, leading to the formation of the desired 1,5-disubstituted pyrazole ester, ethyl 1-isobutyl-1H-pyrazole-5-carboxylate.
 - **Causality behind Experimental Choice:** The use of isobutylhydrazine directly introduces the isobutyl group at the N1 position of the pyrazole ring. The regioselectivity is governed by the reaction mechanism, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbon of the enol ether.
- **Hydrolysis:** The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the final product, **1-isobutyl-1H-pyrazole-5-carboxylic acid**.
 - **Self-Validating System:** The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be purified by recrystallization, and its identity and purity confirmed by the spectroscopic methods described above (NMR, IR, and MS) and by melting point analysis.

Safety and Handling

Based on the safety data for structurally related pyrazole carboxylic acids, **1-isobutyl-1H-pyrazole-5-carboxylic acid** should be handled with care in a laboratory setting.

- **General Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
- **First Aid Measures:**
 - **Skin Contact:** In case of contact, immediately wash with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Inhalation: Move the person to fresh air.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Isobutyl-1H-pyrazole-5-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While experimental data on its physicochemical properties are limited, reliable predictions and inferred spectroscopic characteristics provide a solid foundation for its use in research. The outlined synthetic protocol offers a practical approach to its preparation. As with all chemical compounds, appropriate safety precautions should be taken during its handling and use.

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